1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Description
1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by dual sulfonamide groups. The pyrazole core is substituted at the 1-position with a benzenesulfonyl group and at the 3,5-positions with methyl groups.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-14-18(27(24,25)20(3)16-10-6-4-7-11-16)15(2)21(19-14)26(22,23)17-12-8-5-9-13-17/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMSZOFKQFVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of benzene to form benzenesulfonyl chloride. This intermediate is then reacted with N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-amine under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as pyridine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide exhibits promising pharmacological properties. Recent studies indicate its potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrazole-4-sulfonamide have been synthesized and tested for their cytotoxic effects on U937 cells, demonstrating significant antiproliferative activity without notable cytotoxicity .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| MR-S1-13 | 12.5 | U937 |
| MR-S1-5 | 45.0 | U937 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth effectively. The mechanism often involves the inhibition of bacterial enzymes, which are critical for the synthesis of folic acid .
Agricultural Applications
In agricultural science, compounds similar to this compound have been explored as potential herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants and fungi makes them suitable candidates for developing new agrochemicals .
Material Science
The unique properties of this compound allow it to be utilized in material science for synthesizing novel polymers and composites. The sulfonamide group can enhance the thermal stability and mechanical strength of materials, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study published in Nature focused on the synthesis of pyrazole derivatives and their evaluation against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values below 20 µM against human cancer cells, indicating their potential as lead compounds in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of sulfonamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study demonstrated that these compounds could serve as alternatives to traditional antibiotics due to their unique action mechanisms .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s antibacterial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The target compound’s pyrazole ring hosts dual sulfonamide groups, a rare feature compared to analogues. Key structural differences among similar compounds include:
Key Observations:
- Dual vs. Single Sulfonamides : The target’s dual sulfonamide groups may enhance hydrogen-bonding capacity and solubility compared to single-sulfonamide analogues like Compound 27 () .
- Electron-Withdrawing Groups : Analogues like 1006994-26-8 incorporate electron-withdrawing difluoromethyl and nitro groups, which could alter reactivity and metabolic stability relative to the target’s methyl and benzenesulfonyl groups .
Physicochemical Properties
- Thermal Stability : Compound 27’s higher melting point (138–142°C) suggests crystalline stability due to hydrogen bonding and π-stacking, a trait the target compound may share .
- Spectroscopic Trends : IR spectra of analogues confirm sulfonamide SO₂ asymmetric/symmetric stretching near 1385–1164 cm⁻¹, consistent with the target’s expected profile .
Research Implications
- Structural Analysis : SHELX software () is widely used for crystallographic refinement of sulfonamide derivatives, suggesting its utility in resolving the target’s conformation and intermolecular interactions .
- Biological Potential: While biological data are absent, the target’s dual sulfonamide groups mirror features in carbonic anhydrase inhibitors (e.g., acetazolamide), warranting further study .
Biological Activity
The compound 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole-sulfonamide class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C16H18N4O4S2
- Molecular Weight : 398.46 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antiproliferative Activity
Research has demonstrated that derivatives of pyrazole-4-sulfonamide, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on U937 cells revealed that these compounds did not exhibit cytotoxic activity at concentrations tested, suggesting a selective action against cancer cells without harming normal cells .
Table 1: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| This compound | U937 | >50 | None |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | MCF7 | 25 | Low |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases (PTP), which play a crucial role in insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose metabolism in diabetic models .
Anti-inflammatory and Antimicrobial Properties
In addition to its antiproliferative effects, the compound has demonstrated anti-inflammatory properties. Studies have indicated that it can stabilize human red blood cell membranes and reduce inflammation markers in vitro. Furthermore, some derivatives have shown broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL .
Table 2: Biological Activities Overview
| Activity Type | Observed Effect |
|---|---|
| Antiproliferative | Inhibition of cancer cell growth |
| Anti-inflammatory | Stabilization of cell membranes |
| Antimicrobial | Broad-spectrum activity |
Case Study 1: Diabetes Model
In a diabetic rat model, treatment with the compound led to a significant reduction in blood glucose levels and improved insulin sensitivity. The study highlighted changes in gene expression related to insulin signaling pathways such as IRS1 and PI3K .
Case Study 2: Cancer Cell Lines
In another study focusing on various cancer cell lines, including breast and colon cancer cells, the compound exhibited selective cytotoxicity with IC50 values significantly lower than those observed for normal cell lines. This selectivity indicates potential for therapeutic use in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
